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GUANGZHOU, China – JND4135, a novel Type II pan-TRK inhibitor, demonstrates significant

promise in overcoming resistance to current first and next-generation TRK inhibitors. Preclinical

data reveal its potent activity against wild-type TRK proteins and, crucially, against a range of

mutations that confer resistance to existing therapies, including the challenging xDFG

mutations. This positions JND4135 as a potentially critical therapeutic option for cancer

patients who have developed resistance to available treatments.

This guide provides a comprehensive comparison of JND4135 with next-generation TRK

inhibitors, including selitrectinib and repotrectinib, supported by experimental data.

JND4135: Superior Potency Against Resistance
Mutations
JND4135 distinguishes itself by maintaining potent inhibitory activity against TRK kinases

harboring solvent front, gatekeeper, and particularly, the difficult-to-treat xDFG mutations. First-

generation TRK inhibitors, larotrectinib and entrectinib, are highly effective against TRK fusion-

positive cancers but are susceptible to acquired resistance through these mutations.[1] While

next-generation inhibitors like selitrectinib and repotrectinib were designed to address solvent

front and gatekeeper mutations, their efficacy against xDFG mutations can be limited.[2]
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JND4135, as a Type II inhibitor, binds to the inactive "DFG-out" conformation of the kinase, a

mechanism that appears to be more effective against the conformational changes induced by

xDFG mutations.[1][3]

Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro inhibitory activity of JND4135 compared to first and

next-generation TRK inhibitors against wild-type and mutated TRK kinases.

Table 1: Kinase Inhibitory Activity (IC50, nM)
Target JND4135 Entrectinib

Larotrectini
b

Selitrectinib
Repotrectin
ib

TRKA (WT) 2.79 ± 1.17 2.25 ± 0.58 3.20 ± 0.50 2.59 ± 0.44 1.85 ± 0.41

TRKB (WT) 3.19 ± 1.76 2.89 ± 1.44 5.22 ± 1.87 3.58 ± 1.40 2.85 ± 1.82

TRKC (WT) 3.01 ± 0.43 2.26 ± 0.41 2.82 ± 1.22 1.87 ± 0.54 1.75 ± 0.25

TRKA G595R

(Solvent

Front)

9.4 >609 >101 26.2 29.4

TRKA F589L

(Gatekeeper)
37.3 - >145 - -

TRKA G667C

(xDFG)
0.83 ± 0.06 40.35 ± 5.27 1196 ± 41.07 287.3 ± 17.96 52.21 ± 9.59

Data sourced from Wang J, et al. Molecules. 2022.[3]

Table 2: Cellular Antiproliferative Activity in Ba/F3 Cells
(IC50, nM)
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Cell Line JND4135 Entrectinib
Larotrectini
b

Selitrectinib
Repotrectin
ib

Ba/F3-CD74-

TRKA-WT
1.4 ± 0.2 - - - -

Ba/F3-CD74-

TRKA-G595R
18.7 ± 2.9 >101 >609 26.2 29.4

Ba/F3-CD74-

TRKA-G667C
1.3 ± 0.7 >101 >609 >26.2 >29.4

Data sourced from Wang J, et al. Molecules. 2022.[3][4]

Signaling Pathway Inhibition
JND4135 effectively suppresses the TRK signaling pathway, which is crucial for cell

proliferation and survival. Upon binding to the TRK receptor, neurotrophins trigger a signaling

cascade involving key downstream effectors like PLCγ, PI3K/AKT, and RAS/RAF/MEK/ERK.

JND4135's inhibition of TRK phosphorylation blocks these downstream signals, leading to cell

cycle arrest and apoptosis in TRK fusion-positive cancer cells.
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TRK Signaling Pathway and Inhibition by JND4135.
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Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of JND4135 and other TRK inhibitors was determined using a standard in

vitro kinase assay. Recombinant human TRK kinase domains (wild-type and mutants) were

incubated with the test compound at various concentrations in a buffer solution containing ATP

and a suitable substrate. The kinase reaction was allowed to proceed for a specified time at

30°C. The amount of phosphorylated substrate was then quantified using a luminescence-

based or fluorescence-based method. The IC50 values were calculated by fitting the dose-

response curves using non-linear regression.
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Workflow for In Vitro Kinase Inhibition Assay.
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Ba/F3 Cell Proliferation Assay
The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, was

engineered to express various TRK fusion proteins (wild-type and mutants). These engineered

cells can proliferate in the absence of IL-3, driven by the constitutively active TRK signaling.

The cells were seeded in 96-well plates and treated with serial dilutions of the TRK inhibitors

for 72 hours. Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-

Glo®), which measures ATP levels. The IC50 values, representing the concentration of inhibitor

required to inhibit cell proliferation by 50%, were determined from the dose-response curves.

In Vivo Xenograft Model
Female BALB/c nude mice were subcutaneously inoculated with Ba/F3 cells stably expressing

the CD74-TRKA-G667C fusion protein. When the tumors reached a palpable size, the mice

were randomized into vehicle control and treatment groups. JND4135 was administered via

intraperitoneal injection at specified doses. Tumor volume and body weight were measured

regularly throughout the study. At the end of the experiment, tumors were excised for further

analysis, such as western blotting, to assess the in vivo target engagement and downstream

signaling inhibition.[5][6]

Conclusion
JND4135 demonstrates a superior profile compared to existing next-generation TRK inhibitors,

particularly in its potent inhibition of the clinically significant xDFG resistance mutations.[3]

These preclinical findings strongly support the continued development of JND4135 as a

valuable therapeutic agent for TRK fusion-positive cancers, offering a new line of defense

against acquired resistance. Further clinical investigation is warranted to translate these

promising preclinical results into patient benefits.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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